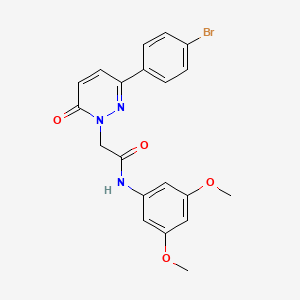

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-19(25)12-24-20(26)8-7-18(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOMGPLTSBUKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

- Molecular Formula: C20H18BrN3O3

- Molecular Weight: 428.3 g/mol

- CAS Number: 941972-68-5

The biological activity of this compound is primarily attributed to its structural features, which enable interactions with specific biological targets such as enzymes and receptors. The presence of the bromophenyl and methoxy groups enhances its binding affinity and selectivity, potentially modulating various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the bromophenyl group have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial lipid biosynthesis or other cellular processes.

Anticancer Activity

Studies have demonstrated that related compounds possess anticancer properties. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The anticancer activity is often linked to the ability to induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest potential applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another investigation, the compound's effect on MCF7 cells was assessed using the Sulforhodamine B (SRB) assay. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Molecular docking studies have provided insights into the binding modes of these compounds with their targets, supporting their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities:

Key Structural and Functional Insights:

Substituent Effects on FPR Activity: The 4-bromophenyl group in the target compound and Analog 1 enhances FPR2 binding compared to chlorophenyl (Analog 2). Methoxy positioning (3,5- vs.

Kinase Inhibition Potential: Compounds with bulky substituents (e.g., naphthalen-2-yl in Analog 3) show kinase inhibitory profiles, similar to YTH-60 ().

Metabolic Stability :

- Fluorinated analogs (e.g., Analog 4) exhibit improved metabolic stability, a trait absent in the target compound due to its bromine and methoxy groups.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

The compound can be synthesized via carbodiimide-mediated amide coupling. A typical protocol involves reacting 4-bromophenyl-substituted pyridazinone intermediates with 3,5-dimethoxyphenylamine derivatives. For example:

- Step 1: Activate the carboxylic acid group (e.g., from pyridazinone-acetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) .

- Step 2: Add triethylamine (TEA) as a base to deprotonate the amine group of 3,5-dimethoxyaniline, facilitating nucleophilic attack on the activated intermediate.

- Step 3: Purify the product via column chromatography and recrystallize from DMF/ethanol (1:2) for high purity .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the 4-bromophenyl (δ ~7.5–7.8 ppm, doublet) and 3,5-dimethoxyphenyl (δ ~6.5–7.0 ppm, singlet) groups .

- X-ray Crystallography: Resolve the crystal structure to validate stereoelectronic effects, such as dihedral angles between aromatic rings (e.g., ~66.4° between bromophenyl and dimethoxyphenyl planes) .

- HPLC-MS: Confirm purity (>95%) and molecular weight (e.g., via ESI-MS in positive ion mode) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on systematic modifications to key pharmacophores:

- Pyridazinone Core: Replace the 6-oxo group with sulfone or phosphonate moieties to modulate electron density and binding affinity .

- Substituent Variations: Test halogen replacements (e.g., Cl instead of Br) on the phenyl ring to assess steric/electronic effects.

- Biological Assays: Evaluate modified analogs in enzyme inhibition assays (e.g., kinases) and cell-based models (e.g., cancer lines) to correlate structural changes with activity .

Advanced: How to resolve discrepancies in crystallographic data versus computational modeling?

Answer:

- Refinement Parameters: Adjust hydrogen atom placement using a riding model (e.g., CH = 0.95 Å, NH = 0.88 Å) and isotropic displacement parameters () .

- Computational Validation: Compare experimental X-ray data with DFT-optimized geometries (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify torsional mismatches .

- Intermolecular Interactions: Analyze hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯F) to explain packing stability .

Advanced: How to address conflicting biological activity data across studies?

Answer:

- Assay Standardization: Control variables such as solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.

- Purity Verification: Re-test batches with HPLC and LC-MS to rule out degradation products.

- Mechanistic Profiling: Use orthogonal assays (e.g., SPR for binding kinetics, qRT-PCR for target gene expression) to confirm activity .

Basic: What computational tools predict physicochemical properties for formulation?

Answer:

- Lipophilicity: Calculate XLogP (~2.6) and topological polar surface area (TPSA ~87.5 Ų) using PubChem’s algorithms .

- Solubility: Apply the Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., DMF, ethanol).

- Hydrogen Bonding: Use Molinspiration or ChemAxon to estimate donor/acceptor counts (e.g., 1 donor, 5 acceptors) .

Advanced: What strategies optimize pharmacokinetics for in vivo studies?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide nitrogen to enhance bioavailability.

- Metabolic Stability: Test microsomal clearance (human/rat liver microsomes) and identify CYP450 isoforms involved in metabolism.

- Formulation: Use nanoemulsions or liposomes to improve aqueous solubility, guided by computational partition coefficient (LogD) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.